molecular formula C10H10BNO3 B13984895 (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid

(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid

Cat. No.: B13984895
M. Wt: 203.00 g/mol
InChI Key: WHSSBQMDDIXBKH-UHFFFAOYSA-N
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Description

(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which is further substituted with a methyl group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-oxoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques to enhance efficiency and scalability .

Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

(2-methyl-1-oxoisoquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H10BNO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3

InChI Key

WHSSBQMDDIXBKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=O)N1C)(O)O

Origin of Product

United States

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